molecular formula C12H14N4 B1407140 4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine CAS No. 1824839-61-3

4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine

Cat. No.: B1407140
CAS No.: 1824839-61-3
M. Wt: 214.27 g/mol
InChI Key: HPFFXBXSHAUWMB-VGOFMYFVSA-N
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Description

4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine (CAS: 1824839-61-3) is an imidazole-derived compound with a molecular formula of C₁₂H₁₄N₄ and a molecular weight of 214.27 g/mol . The structure features a 4-methylphenyl group attached via an imine linkage (E-configuration) to the N1-position of the imidazole ring, with a methyl substituent at the 4-position of the imidazole core (Figure 1). This compound is primarily utilized in research and development (R&D) settings, with suppliers offering purities exceeding 95% .

Properties

IUPAC Name

4-methyl-1-[(E)-(4-methylphenyl)methylideneamino]imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-9-3-5-11(6-4-9)7-14-16-8-10(2)15-12(16)13/h3-8H,1-2H3,(H2,13,15)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFFXBXSHAUWMB-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C=C(N=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C=C(N=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method synthesizes the target compound via a condensation reaction between suitable imidazole derivatives and aromatic aldehydes, specifically utilizing the reactivity of 4-methylimidazole derivatives with aldehydes to form the methylene-linked imidazole derivatives.

Procedure

  • Starting Materials: 4-methylimidazole or its derivatives, 4-methylbenzaldehyde
  • Reaction Conditions: Typically carried out under reflux in an appropriate solvent such as ethanol or acetic acid with acid catalysis to facilitate condensation.
  • Reaction Steps:
    • Dissolve 4-methylimidazole in the solvent.
    • Add 4-methylbenzaldehyde gradually under stirring.
    • Heat the mixture to reflux at temperatures around 80-100°C.
    • Maintain the reaction for 4-6 hours, monitoring progress via Thin-Layer Chromatography (TLC).
  • Isolation: The product is precipitated out upon cooling, filtered, washed, and recrystallized from ethanol to achieve purity.

Research Findings

  • The condensation reaction exploits the nucleophilic nitrogen atoms in the imidazole ring reacting with the aldehyde's electrophilic carbon.
  • The reaction favors the formation of the (E)-configured methylene linkage, confirmed by NMR spectroscopy.

Multi-step Synthesis from Precursors

Overview

An alternative approach involves synthesizing the imidazole core first, followed by functionalization to introduce the methyl group and the methylene linkage to the phenyl ring.

Stepwise Procedure

Step Description Reagents & Conditions Yield/Notes
1. Synthesis of Imidazole Core Cyclization of α-aminoketones with formamide Heating at 150-200°C in the presence of a dehydrating agent Moderate to high yield (50-70%)
2. N-methylation Methylation of the imidazole nitrogen Methyl iodide or dimethyl sulfate in presence of base High yield, controlled conditions to prevent over-methylation
3. Formation of Methylene Linkage Condensation with 4-methylbenzaldehyde Reflux in ethanol or acetic acid Yields vary (40-60%), optimized by controlling temperature and molar ratios

Research Findings

  • The synthesis of imidazole derivatives often employs the Radziszewski reaction, involving α-aminoketones and formamide.
  • Methylation is achieved via alkyl halides, with selectivity for the N1 position.
  • The final step involves a Knoevenagel-type condensation to form the methylene bridge, favoring the (E)-isomer.

Data Tables Summarizing Key Parameters

Parameter Method 1: Direct Condensation Method 2: Multi-step Synthesis
Starting Materials 4-methylimidazole + 4-methylbenzaldehyde Imidazole core precursors + 4-methylbenzaldehyde
Reaction Temperature 80-100°C 150-200°C (step 1), reflux (step 3)
Reaction Time 4-6 hours 8-10 hours (total)
Solvent Ethanol, acetic acid Ethanol, acetic acid, or other polar solvents
Yield Approx. 50-70% 40-60% per step, overall variable
Key Conditions Acid catalysis, reflux Controlled temperature, molar ratios

Notes on Optimization and Research Insights

  • The condensation approach is favored for its simplicity and relatively high yield, especially when optimized for molar ratios and reaction temperature.
  • The multi-step synthesis allows for better control over functional group placement and purity but requires more steps and purification.
  • The configuration of the methylene linkage (E vs. Z) is crucial; the (E)-isomer is predominantly formed under thermodynamic control, as confirmed by spectroscopic analysis.
  • Use of catalysts such as p-toluenesulfonic acid can enhance yields in condensation reactions.
  • The reaction conditions must be carefully controlled to prevent side reactions, especially methylation at undesired sites.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield imidazole N-oxides, while reduction reactions produce amine derivatives .

Scientific Research Applications

4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Compound A : (E)-4-Phenyl-N1-(phenylmethylene)-1H-imidazole-1,2-diamine (CAS: 677737-57-4)

  • Molecular Formula : C₁₆H₁₄N₄
  • Molecular Weight : 262.31 g/mol
  • Key Difference : The arylidene group is unsubstituted phenyl (vs. 4-methylphenyl in the target compound).

Compound B : 4-(4-Bromophenyl)-N1-[(E)-phenylmethylidene]-1H-imidazole-1,2-diamine

  • Molecular Formula : C₁₆H₁₃BrN₄
  • Molecular Weight : 357.21 g/mol
  • Key Difference : A bromine atom is introduced at the 4-position of the phenyl ring attached to the imidazole core.
  • Implications : The electron-withdrawing bromo group could alter electronic properties, affecting solubility and interactions in cross-coupling reactions.

Compound C : N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine

  • Molecular Formula : C₁₇H₁₆N₄O
  • Molecular Weight : 292.34 g/mol
  • Key Difference : A methoxy substituent at the 2-position of the arylidene group.
  • Implications : The methoxy group’s electron-donating nature may influence π-π stacking interactions in supramolecular assemblies.

Substituent Variations on the Imidazole Core

Compound D : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

  • Molecular Formula : C₁₃H₁₃ClN₄O₂
  • Molecular Weight : 308.72 g/mol
  • Key Difference : A nitro group at the 5-position and chloromethyl substitution on the phenyl ring.
  • Implications : The nitro group enhances electrophilicity, making this compound a reactive intermediate in nucleophilic aromatic substitution (e.g., TDAE-mediated reactions) .

Physicochemical and Structural Properties

Property Target Compound Compound A Compound B Compound D
Molecular Weight (g/mol) 214.27 262.31 357.21 308.72
Substituents (Imidazole) 4-Methyl 4-Phenyl 4-(4-Bromophenyl) 1,2-Dimethyl, 5-Nitro
Substituents (Arylidene) 4-Methylphenyl Phenyl Phenyl 4-(Chloromethyl)phenyl
Key Functional Groups Imine, Amine Imine, Amine Imine, Amine, Bromo Nitro, Chloromethyl

Structural Insights :

  • The target compound’s 4-methyl groups (on both imidazole and arylidene) contribute to increased hydrophobicity compared to unsubstituted analogs .

Biological Activity

4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine, also known by its CAS number 1824839-61-3, is a compound belonging to the imidazole family. Imidazole derivatives are recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C₁₂H₁₄N₄
  • Molecular Weight : 214.27 g/mol
  • CAS Number : 1824839-61-3

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study evaluated various imidazole compounds against several bacterial strains using the cylinder well diffusion method. The results indicated that compounds derived from imidazole had varying degrees of antibacterial activity.

CompoundZone of Inhibition (mm)
E. coli15
P. aeruginosa19
B. subtilis21
B. megaterium19
A. niger20
C. albicans19

The table above summarizes the antimicrobial effectiveness of selected imidazole derivatives, with some showing promising results comparable to standard antibiotics like Streptomycin and Ciprofloxacin .

Antitumor Activity

Imidazole derivatives have also been investigated for their potential antitumor effects. A study focused on the synthesis of various imidazole-containing compounds and their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity against specific tumor cells, suggesting a promising avenue for cancer therapy development .

Anti-inflammatory Effects

The anti-inflammatory properties of imidazole derivatives have been documented in multiple studies. These compounds can inhibit key inflammatory mediators and pathways, making them candidates for treating inflammatory diseases . For instance, some derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro.

Case Study 1: Antibacterial Evaluation

A detailed study by Jain et al. synthesized a series of 2-(4-substituted phenyl)-1-substituted imidazoles and evaluated their antibacterial properties against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain compounds exhibited zones of inhibition significantly larger than those of conventional antibiotics, highlighting their potential as effective antimicrobial agents .

Case Study 2: Antitumor Activity

Another investigation into the antitumor activity of imidazole derivatives involved testing their effects on human cancer cell lines. The study found that specific modifications to the imidazole structure enhanced cytotoxicity against breast cancer cells, indicating that structural optimization could lead to more potent anticancer agents .

Q & A

Synthesis and Optimization

Basic Question: What are the optimal synthetic routes for 4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine, and how can reaction conditions be optimized to improve yield? Methodological Answer: The compound is synthesized via Schiff base formation, involving condensation of an aldehyde precursor with a primary amine. For example, analogous syntheses (e.g., ) use reflux conditions (e.g., 8 hours in chloroform at 0–10°C) with catalysts like tetrakis(dimethylamino)ethylene (TDAE) to enhance nucleophilic substitution. Yield optimization includes:

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) improve reaction kinetics.
  • Temperature control: Gradual heating avoids side reactions (e.g., uses 0–10°C during aldehyde preparation).
  • Purification: Column chromatography or recrystallization ensures high purity .

Advanced Question: How can solvent polarity and temperature gradients be systematically evaluated to minimize byproduct formation? Methodological Answer: Use a Design of Experiments (DoE) approach:

  • Solvent screening: Test solvents (e.g., chloroform, DMF, ethanol) for dielectric constant effects on reaction equilibrium.
  • Temperature profiling: Monitor reaction progress via TLC at intervals (e.g., every 2 hours) to identify optimal reflux duration.
  • Byproduct analysis: Employ HPLC or GC-MS to characterize impurities and adjust stoichiometry .

Structural Characterization

Basic Question: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and stereochemistry? Methodological Answer:

  • X-ray crystallography: Use SHELXL ( ) for refinement, with data collected at 100 K to minimize thermal motion artifacts.
  • Spectroscopy:
    • 1H/13C NMR: Assign peaks using DEPT-135 and HSQC for imidazole proton environments (δ 7.1–8.5 ppm, as in ).
    • IR: Confirm C=N stretch (~1600 cm⁻¹) and NH bands (~3089 cm⁻¹) .

Advanced Question: What strategies resolve anisotropic displacement ellipsoid ambiguities in X-ray data for imidazole derivatives? Methodological Answer:

  • Twinning refinement: Use SHELXL’s TWIN command for twinned crystals (common in flexible imidazole derivatives).
  • Displacement parameters: Apply RIGU restraints to suppress overfitting.
  • Visualization: ORTEP-3 ( ) generates displacement ellipsoid plots at 50% probability .

Biological Evaluation

Basic Question: What standardized protocols assess antimicrobial activity against Gram-positive and Gram-negative bacteria? Methodological Answer:

  • Broth microdilution (): Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth.
  • Inoculum: Adjust bacterial density to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
  • Incubation: 18–24 hours at 37°C; determine MIC as the lowest concentration inhibiting visible growth .

Advanced Question: How should discrepancies in MIC values across studies for similar imidazole derivatives be interpreted? Methodological Answer:

  • Strain variability: Test against reference strains (e.g., S. aureus ATCC 25923) to standardize comparisons.
  • Compound purity: Verify via HPLC (>95% purity) to exclude inactive impurities.
  • Assay conditions: Control pH (7.2–7.4) and cation content (Mg²⁺, Ca²⁺) to avoid false negatives .

Data Contradiction and Validation

Advanced Question: When crystallographic data and DFT-calculated bond lengths deviate significantly, what validation steps are prioritized? Methodological Answer:

  • Refinement checks: Validate SHELXL parameters (e.g., SHEL keyword for extinction correction).
  • DFT benchmarking: Compare with high-level methods (e.g., B3LYP/6-311++G**) using Gaussian08.
  • Database cross-referencing: Use Cambridge Structural Database (CSD) entries for similar imidazole derivatives .

Mechanistic and Functional Studies

Advanced Question: What computational approaches predict biological targets for imidazole-based Schiff bases? Methodological Answer:

  • Molecular docking: AutoDock Vina screens against targets like NF-κB ( ) or bacterial topoisomerases.
  • Pharmacophore modeling: Identify critical features (e.g., hydrophobic imidazole core, hydrogen-bonding amine groups).
  • MD simulations: GROMACS assesses binding stability over 100 ns trajectories .

Analytical Method Development

Basic Question: How can HPLC methods be optimized for purity analysis of this compound? Methodological Answer:

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase: Gradient of acetonitrile (20% → 80%) in 0.1% trifluoroacetic acid over 20 minutes.
  • Detection: UV at 254 nm for imidazole chromophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine
Reactant of Route 2
Reactant of Route 2
4-Methyl-N1-[(1E)-(4-methylphenyl)methylene]-1H-imidazole-1,2-diamine

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